molecular formula C15H20N2O2S B5850560 1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5850560
M. Wt: 292.4 g/mol
InChI Key: AMOBHRVPMMPJSK-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a sulfonamide-substituted pyrazole derivative characterized by a 3,5-dimethylpyrazole core linked to a 4-tert-butylbenzenesulfonyl group. This structural motif confers unique physicochemical and biological properties.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-10-12(2)17(16-11)20(18,19)14-8-6-13(7-9-14)15(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBHRVPMMPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl substituent increases molecular weight and density compared to smaller groups like chloro or propoxy.
  • Bulky substituents (e.g., cycloheptyl) reduce aqueous solubility but enhance binding to hydrophobic protein pockets .

Antimicrobial and Anticancer Activity

  • This compound : Exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC ~32 µg/mL) and Escherichia coli (MIC ~64 µg/mL). Its sulfonyl group may hinder bacterial efflux pumps .
  • Sulfanyl pyrazole-Pt(II) complexes : Derivatives with cyclohexyl substituents show enhanced cytotoxicity (IC₅₀ ~2.1 µM against Jurkat cells) compared to benzyl analogs (IC₅₀ ~6.5 µM), attributed to improved cellular uptake .
  • 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole : Demonstrates antiepileptic activity in rodent models (ED₅₀ ~45 mg/kg), likely due to GABAergic modulation .

Antioxidant and Anti-inflammatory Activity

  • N-substituted phenolic pyrazoles: Compounds with hydroxyl groups exhibit potent antioxidant activity (IC₅₀ ~12 µM in DPPH assay), outperforming sulfonyl derivatives due to radical scavenging capacity .

Yield Comparison :

Compound Yield (%) Purification Method
Target compound 65–70 Column chromatography
1-(3-cycloheptylphenyl)-3,5-dimethyl-1H-pyrazole 55 Recrystallization
Sulfanyl pyrazole-Pt(II) complexes 30–40 HPLC

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